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Compound of Interest

Compound Name: 1H-Benzimidazole-5-carbonitrile

Cat. No.: B1267360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1H-Benzimidazole-5-carbonitrile as a versatile building block in organic synthesis. The

benzimidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a

nitrile group at the 5-position offers a reactive handle for a variety of chemical transformations,

leading to the synthesis of diverse heterocyclic compounds with significant biological activities.

Application Note 1: Synthesis of 2-Aryl-1H-
benzimidazole-5-carbonitriles as Potent Antifungal
Agents
1H-Benzimidazole-5-carbonitrile derivatives, particularly those substituted at the 2-position

with an aryl group, have emerged as a promising class of antifungal agents. These compounds

have demonstrated significant in vitro activity against various Candida species, which are

responsible for a range of fungal infections in humans.

The key synthetic route to these compounds involves the condensation of 3,4-

diaminobenzonitrile with a variety of aromatic aldehydes. This reaction provides a

straightforward method to access a library of 2-aryl-1H-benzimidazole-5-carbonitriles for

structure-activity relationship (SAR) studies.
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Signaling Pathway and Experimental Workflow
The synthesis of 2-aryl-1H-benzimidazole-5-carbonitriles is a direct condensation reaction.

The general workflow for the synthesis and evaluation of these compounds is outlined below.
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Figure 1: Workflow for the synthesis and antifungal evaluation of 2-aryl-1H-benzimidazole-5-
carbonitriles.
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Quantitative Data: Antifungal Activity
The antifungal activity of a series of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles

against various Candida species has been evaluated. The Minimum Inhibitory Concentration

(MIC) values, which represent the lowest concentration of the compound that inhibits visible

growth of the microorganism, are summarized in the table below.[1]

Compound
Substituent
(R)

C. albicans
(MIC,
µg/mL)

C. krusei
(MIC,
µg/mL)

C.
parapsilosi
s (MIC,
µg/mL)

C. tropicalis
(MIC,
µg/mL)

1 4-OCH₃ >100 >100 >100 >100

2 4-Cl 12.5 6.25 6.25 12.5

3 4-F 6.25 3.12 3.12 6.25

4 4-NO₂ 25 12.5 12.5 25

5 2,4-diCl 6.25 3.12 3.12 6.25

6 3,4-diCl 3.12 3.12 3.12 3.12

Fluconazole - 3.12 6.25 1.56 3.12

Table 1: Antifungal activity (MIC in µg/mL) of selected 2-aryl-1H-benzimidazole-5-
carbonitriles.[1]

Experimental Protocol: Synthesis of 2-Aryl-1H-
benzimidazole-5-carbonitriles
This protocol is adapted from the method described by Göker et al. (2002).[1]

Materials:

3,4-Diaminobenzonitrile

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
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Sodium metabisulfite (Na₂S₂O₅)

N,N-Dimethylformamide (DMF)

Ethanol

Water

Procedure:

To a solution of 3,4-diaminobenzonitrile (1 mmol) in DMF (10 mL), add the substituted

aromatic aldehyde (1 mmol).

Add sodium metabisulfite (2 mmol) to the mixture.

Heat the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

After completion of the reaction, pour the mixture into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the

pure 2-aryl-1H-benzimidazole-5-carbonitrile.

Application Note 2: Transformation of the Nitrile
Group for the Synthesis of Novel Heterocycles
The nitrile functionality of 1H-Benzimidazole-5-carbonitrile is a versatile precursor for the

synthesis of other important nitrogen-containing functional groups and heterocycles, such as

amidines, tetrazoles, and thioamides. These transformations open avenues for the

development of new classes of bioactive molecules.

Logical Relationship of Nitrile Transformations
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Figure 2: Key synthetic transformations of the nitrile group in 1H-Benzimidazole-5-
carbonitrile.

Experimental Protocol: Synthesis of 1H-Benzimidazole-
5-carboxamidine (via Pinner Reaction)
This is a generalized protocol for the Pinner reaction, which is a classic method for converting

nitriles to imidates, followed by aminolysis to form amidines.

Materials:

1H-Benzimidazole-5-carbonitrile

Anhydrous ethanol

Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent)

Anhydrous diethyl ether

Ammonia (gas or a solution in ethanol)

Procedure: Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

Suspend 1H-Benzimidazole-5-carbonitrile (1 mmol) in anhydrous ethanol (10 mL) in a

flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C in an ice bath.

Bubble anhydrous hydrogen chloride gas through the solution for 30-60 minutes, or add a

stoichiometric amount of a saturated solution of HCl in an anhydrous solvent.

Seal the flask and stir the mixture at room temperature for 24-48 hours.

The product, ethyl 1H-benzimidazole-5-carboximidate hydrochloride, will precipitate. Collect

the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to the Amidine

Suspend the Pinner salt (1 mmol) in anhydrous ethanol.

Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until

saturation, or add a solution of ammonia in ethanol.

Stir the reaction mixture at room temperature for 12-24 hours.

Remove the solvent under reduced pressure.

The resulting residue, 1H-benzimidazole-5-carboxamidine hydrochloride, can be purified by

recrystallization.

Experimental Protocol: Synthesis of 5-(1H-Tetrazol-5-
yl)-1H-benzimidazole
This protocol is based on the widely used [2+3] cycloaddition reaction between a nitrile and an

azide, often catalyzed by a Lewis acid.

Materials:

1H-Benzimidazole-5-carbonitrile

Sodium azide (NaN₃)

Zinc chloride (ZnCl₂) or another suitable Lewis acid
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N,N-Dimethylformamide (DMF)

Water

Hydrochloric acid (HCl)

Procedure:

To a solution of 1H-Benzimidazole-5-carbonitrile (1 mmol) in DMF (10 mL), add sodium

azide (1.5 mmol) and zinc chloride (1.1 mmol).

Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature and pour it into ice-water.

Acidify the mixture with dilute hydrochloric acid to pH 2-3 to precipitate the product.

Collect the solid by filtration, wash thoroughly with water, and dry.

Recrystallize the crude product from a suitable solvent to obtain pure 5-(1H-tetrazol-5-yl)-1H-

benzimidazole.

Experimental Protocol: Synthesis of 1H-Benzimidazole-
5-carbothioamide
This generalized protocol describes the conversion of a nitrile to a thioamide using a source of

hydrogen sulfide.

Materials:

1H-Benzimidazole-5-carbonitrile

Pyridine

Triethylamine

Hydrogen sulfide (H₂S) gas
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Procedure:

Dissolve 1H-Benzimidazole-5-carbonitrile (1 mmol) in a mixture of pyridine and

triethylamine.

Bubble hydrogen sulfide gas through the solution at room temperature for several hours.

Monitor the reaction by TLC until the starting material is consumed.

Pour the reaction mixture into water and acidify with a dilute acid.

Collect the precipitated thioamide by filtration, wash with water, and dry.

Purify the product by recrystallization.

These protocols provide a foundation for the synthetic exploration of 1H-Benzimidazole-5-
carbonitrile, a valuable starting material for the development of novel compounds with

potential applications in medicinal chemistry and drug discovery. Researchers are encouraged

to optimize these general procedures for their specific substrates and research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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